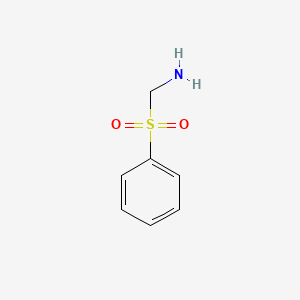
(Benzenesulfonyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Benzenesulfonyl)methanamine is an organic compound that features a benzenesulfonyl group attached to a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
(Benzenesulfonyl)methanamine can be synthesized through the reaction of benzenesulfonyl chloride with methanamine. This reaction typically occurs in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid by-product . The reaction can be represented as follows:
C6H5SO2Cl+CH3NH2→C6H5SO2NHCH3+HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(Benzenesulfonyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can react with aldehydes and ketones to form imines and enamines.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions include various sulfonamide derivatives, which are of significant interest in medicinal chemistry .
Scientific Research Applications
(Benzenesulfonyl)methanamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamide derivatives.
Mechanism of Action
The mechanism of action of (Benzenesulfonyl)methanamine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. This is particularly relevant in the inhibition of carbonic anhydrase IX, where the compound interferes with the enzyme’s ability to regulate pH in tumor cells, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: Similar structure but lacks the methanamine moiety.
Methanesulfonamide: Contains a methanesulfonyl group instead of a benzenesulfonyl group.
N-methylbenzenesulfonamide: Similar but with a methyl group attached to the nitrogen.
Uniqueness
(Benzenesulfonyl)methanamine is unique due to the presence of both the benzenesulfonyl and methanamine groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in synthetic chemistry and a valuable candidate for drug development .
Properties
Molecular Formula |
C7H9NO2S |
|---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
benzenesulfonylmethanamine |
InChI |
InChI=1S/C7H9NO2S/c8-6-11(9,10)7-4-2-1-3-5-7/h1-5H,6,8H2 |
InChI Key |
VQGFDNUKPHZFSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















